Estrone

Endocrinology Receptor Pharmacology Hormone Therapy

Choose Estrone as the definitive analytical reference standard: it is the official Estradiol Hemihydrate EP Impurity A and Ethinylestradiol EP Impurity C. Its quantifiably lower binding affinity to ER-α (60) and ER-β (37) versus estradiol (100) makes it the essential baseline comparator for weak estrogen SAR studies. Estrone remains reliably quantifiable by LC-MS/MS in postmenopausal serum where estradiol falls below detection limits, ensuring robust bioanalytical method development and pharmacopeial compliance.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 53-16-7
Cat. No. B1671321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone
CAS53-16-7
SynonymsEstrone
Estrone, (+-)-Isomer
Estrone, (8 alpha)-Isomer
Estrone, (9 beta)-Isomer
Estrovarin
Folliculin
Kestrone
Unigen
Wehgen
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
InChIKeyDNXHEGUUPJUMQT-CBZIJGRNSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in ethanol, ethyl ether, benzene;  soluble in acetone, dioxane
One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol;  in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions;  slightly soluble in ether, vegetable oils.
In double-distilled water, 12.42 mg/L
Solubility in water (25 °C): 0.003 g/100 mL
0.03 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Estrone (CAS 53-16-7) Chemical Reference Standard for Pharmaceutical and Research Applications


Estrone (E1, CAS 53-16-7) is an endogenous estrogenic steroid hormone, chemically identified as 3-hydroxyestra-1,3,5(10)-trien-17-one with molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol. It is an odorless, white to almost white crystalline powder that is stable under normal temperatures and pressures [1]. It is practically insoluble in water (0.03 g/L at 25°C) but demonstrates solubility in various organic solvents [2]. Its primary biological and industrial significance stems from its role as both a precursor/metabolite of the more potent estrogen estradiol (E2), and as a key component in estrogen replacement therapies and as a highly specified reference standard in pharmaceutical quality control .

Why Estrone (53-16-7) Cannot Be Interchanged with Estradiol or Estriol in Quantitative Analytical and Bioassay Contexts


While estrone (E1), estradiol (E2), and estriol (E3) are all endogenous estrogen agonists, their interchangeability is precluded by substantial quantitative differences in key functional and analytical parameters. E1 exhibits significantly lower binding affinity for both estrogen receptor subtypes compared to E2, and a distinct binding profile compared to E3 [1]. Furthermore, in analytical method development, E1 presents unique chromatographic and ionization challenges that require specific optimization, differentiating it from E2 and its metabolites [2]. Critically, in quantitative bioanalysis, E1 is more reliably quantifiable than E2 in certain biological matrices like postmenopausal serum, demonstrating that method performance and detectability are compound-specific and not interchangeable [3].

Quantitative Differentiation Guide for Estrone (53-16-7) Procurement and Method Selection


Estrogen Receptor (ER) Binding Affinity: Estrone vs. Estradiol and Estriol

Estrone exhibits a distinct quantitative binding profile for estrogen receptor subtypes (ER-α and ER-β) compared to the reference standard estradiol (E2). Estrone's relative binding affinity (RBA) is 60 for ER-α and 37 for ER-β, where estradiol is set to 100 for both [1]. This profile also differs from estriol (E3), which has RBAs of 14 for ER-α and 21 for ER-β [1].

Endocrinology Receptor Pharmacology Hormone Therapy

Analytical Method Selectivity: Estrone Chromatographic Separation from Estradiol

In comparative HPLC column performance studies for the analysis of derivatized estrogens, the selection of a specific stationary phase (C18-AR column) was found to be critical for achieving optimal resolution and peak shape for estrone and its metabolites when compared to other column types [1]. This demonstrates that chromatographic conditions for E1 analysis are not universally interchangeable with those for E2.

Analytical Chemistry LC-MS/MS HPLC Method Development

Pharmaceutical Impurity Profiling: Estrone as a Defined Impurity Standard for Estradiol Formulations

Estrone is a known degradation product of the active pharmaceutical ingredient (API) estradiol . In pharmaceutical manufacturing and quality control, estrone is not an interchangeable commodity but a critical impurity marker. It is officially designated as Estradiol Hemihydrate EP Impurity A and Ethinylestradiol EP Impurity C [1]. This specific role mandates the use of certified estrone reference standards for analytical method validation and routine testing.

Pharmaceutical Analysis Quality Control Reference Standards

Solubility Profile: Estrone's Differential Solvent Requirements vs. Estradiol

Estrone's solubility profile is quantifiably different from that of its analogs, impacting its handling and formulation. While both are poorly soluble in water, their behavior in organic solvents differs. For example, estrone requires approximately 50 mL of boiling ethanol to dissolve 1 gram, whereas estradiol has a different solubility profile. This necessitates compound-specific solvent selection for stock solution preparation and experimental design [1].

Solubility Formulation Sample Preparation

Key Application Scenarios for Estrone (53-16-7) Based on Quantitative Differentiation


Endocrine Research: Modeling Low-Potency Estrogen Activity and ER Subtype Selectivity

Given its quantifiably lower and distinct binding affinity for ER-α (60) and ER-β (37) compared to estradiol (100 for both), estrone is the compound of choice for in vitro and in vivo studies designed to model weak estrogenic effects, investigate ER-β mediated pathways, or serve as a baseline comparator in structure-activity relationship (SAR) studies of novel estrogenic compounds [1]. Its use allows researchers to calibrate responses and differentiate between the effects of a potent agonist (E2) and a weaker one (E1) [1].

Pharmaceutical Quality Control: Certified Impurity and Degradation Marker

Estrone's primary industrial application is as a high-purity certified reference standard for pharmaceutical analysis. It is the official impurity standard for estradiol-based pharmaceuticals (e.g., Estradiol Hemihydrate EP Impurity A) and for Ethinylestradiol EP Impurity C [2]. Its procurement as a certified reference material (CRM) or secondary pharmaceutical standard is essential for analytical method validation, forced degradation studies, and routine quality control testing to ensure batch-to-batch consistency and regulatory compliance .

Bioanalytical Method Development: Validating LC-MS/MS Assays for Complex Matrices

Estrone presents unique analytical challenges that require specific methodological optimization, as evidenced by comparative studies evaluating HPLC columns and mobile phases [3]. Its reliable quantification in clinical samples (e.g., postmenopausal serum) where estradiol may fall below detection limits makes it a crucial analyte for developing and validating highly sensitive and specific LC-MS/MS methods [4]. Procuring high-purity estrone is therefore essential for establishing calibration curves and quality control samples in bioanalytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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